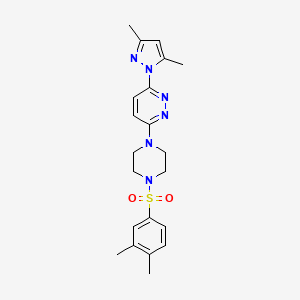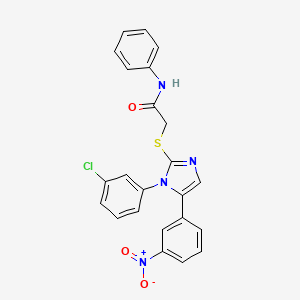
N-(3,4-dimethoxyphenethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related isonicotinamide derivatives is detailed in the first paper, where a series of N-(4-alkoxy-3-cyanophenyl)isonicotinamide/nicotinamide derivatives were designed and synthesized . The synthesis involved the introduction of an alkoxy group and a cyanophenyl moiety to the isonicotinamide structure. Although the exact synthesis of N-(3,4-dimethoxyphenethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is not described, similar synthetic strategies could potentially be applied, such as the use of isonicotinoyl chloride as a starting material, followed by the introduction of the dimethoxyphenethyl and tetrahydrothiophen-3-yl groups.
Molecular Structure Analysis
The molecular structure of isonicotinamide derivatives is crucial for their biological activity. The second paper describes the characterization of a different isonicotinamide derivative using FT-IR, 1H NMR, 13C NMR, and MS spectroscopic methods . These techniques are essential for confirming the structure of synthesized compounds. For this compound, similar analytical methods would be employed to elucidate its structure, including the positions of the substituents and the overall molecular conformation.
Chemical Reactions Analysis
The first paper provides insight into the chemical reactivity of isonicotinamide derivatives by discussing their inhibitory potency against xanthine oxidase . The structure-activity relationship (SAR) analysis indicates that certain moieties contribute significantly to the inhibitory activity. While the paper does not discuss the specific reactions of this compound, it can be inferred that the presence of specific functional groups would influence its reactivity and potential as a xanthine oxidase inhibitor.
Physical and Chemical Properties Analysis
The physical and chemical properties of isonicotinamide derivatives are not extensively discussed in the provided papers. However, the second paper mentions the examination of physical parameters of a synthesized isonicotinamide compound . For a comprehensive analysis of this compound, one would need to consider its solubility, melting point, stability, and other relevant physicochemical properties, which could be determined through experimental measurements.
Applications De Recherche Scientifique
Directed Assembly of Copper(II)-Carboxylates
A study employed isonicotinamide as a supramolecular reagent in synthesizing Cu(II) complexes, demonstrating its utility in forming inorganic–organic hybrid materials with consistent supramolecular motifs. This highlights isonicotinamide's potential in material science and coordination chemistry (Aakeröy et al., 2003).
Molecular Wires and Optoelectronic Properties
Research on molecular wires incorporating isonicotinamide derivatives emphasizes the compound's role in developing materials with unique optoelectronic properties. This work indicates the relevance of such compounds in electronic and photonic applications (Wang et al., 2006).
Crystal Engineering and Pharmaceutical Co-crystals
The novel carboxamide-pyridine N-oxide synthon, utilizing isonicotinamide N-oxide, showcases the compound's application in crystal engineering and the development of pharmaceutical co-crystals. This underlines the compound's significance in drug formulation and solid-state chemistry (Reddy et al., 2006).
Supramolecular Synthons in Phenol–Isonicotinamide Adducts
The study on phenol–isonicotinamide adducts reveals the robustness of certain hydrogen bonding motifs for self-assembly processes, illustrating the compound's utility in supramolecular chemistry and potentially aiding in the design of molecular recognition systems (Vishweshwar et al., 2003).
Synthesis and Antimicrobial Screening
Research on the synthesis of imidazolidine derivatives of isonicotinamide and their antimicrobial evaluation highlights the biological activity aspect of such compounds. This suggests potential applications in developing new antimicrobial agents (Patel et al., 2017).
Propriétés
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-24-17-4-3-14(11-18(17)25-2)5-8-22-20(23)15-6-9-21-19(12-15)26-16-7-10-27-13-16/h3-4,6,9,11-12,16H,5,7-8,10,13H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOZLNFTSMQPMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC(=NC=C2)OC3CCSC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-Acetylpiperazin-1-yl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B3009580.png)
![(2,2-Dimethylspiro[3.3]heptan-6-yl)methanamine;hydrochloride](/img/structure/B3009581.png)
![3-(1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B3009583.png)
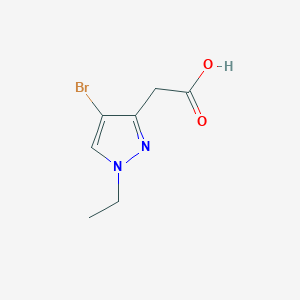
![N-(benzo[d]thiazol-2-yl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide](/img/structure/B3009585.png)
![{1-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate](/img/no-structure.png)
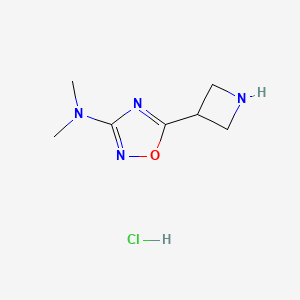

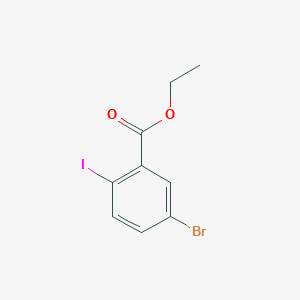
![N-(3,5-dimethoxyphenyl)-2-[7-(4-ethoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B3009594.png)

